molecular formula C22H35N5O2 B609339 MS012 CAS No. 2089617-83-2

MS012

Cat. No.: B609339
CAS No.: 2089617-83-2
M. Wt: 401.555
InChI Key: ZYNUWSFRZCRKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has an IC50 value of 7 nanomolar and shows over 140-fold selectivity for GLP over G9a and other methyltransferases . This compound is primarily used in biochemical and physiological research due to its specificity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS012 involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

MS012 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the piperidinyl or hexyl positions .

Scientific Research Applications

Mechanism of Action

MS012 exerts its effects by selectively inhibiting the activity of G9a-like Protein (GLP) lysine methyltransferase. This inhibition occurs through binding to the active site of the enzyme, preventing the methylation of lysine residues on histone proteins. This, in turn, affects the epigenetic regulation of gene expression, leading to various downstream effects depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MS012

This compound stands out due to its high selectivity for GLP over G9a and other methyltransferases, making it a valuable tool for studying the specific roles of GLP in various biological processes. Its potency and selectivity profile make it preferable for applications where off-target effects need to be minimized .

Properties

CAS No.

2089617-83-2

Molecular Formula

C22H35N5O2

Molecular Weight

401.555

IUPAC Name

2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26)

InChI Key

ZYNUWSFRZCRKSN-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS012;  MS-012;  MS 012.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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